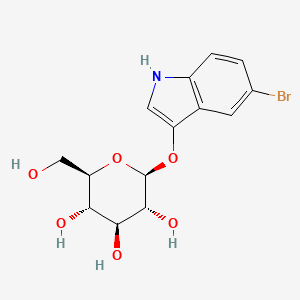

5-Brom-3-indolyl-β-D-glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate commonly used in molecular biology. It is particularly useful for detecting beta-glucosidase activity. When cleaved by beta-glucosidase, it produces a blue precipitate, making it a valuable tool in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-indolyl-beta-D-glucopyranoside is widely used in scientific research, particularly in molecular biology and biochemistry. Its primary application is in the detection of beta-glucosidase activity, which is crucial in various gene expression studies and enzyme assays . Additionally, it is used in histochemical staining to visualize enzyme activity in tissue samples . In microbiology, it helps in identifying and differentiating bacterial species based on their enzymatic activity .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-3-indolyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to various physiological processes.

Mode of Action

5-Bromo-3-indolyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .

Biochemical Pathways

The action of 5-Bromo-3-indolyl-beta-D-glucopyranoside is primarily involved in the β-glucosidase pathway . The cleavage of the compound by β-glucosidase and the subsequent dimerisation of the product can be used to study enzyme kinetics and understand physiological processes .

Pharmacokinetics

Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The cleavage of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase results in the formation of a blue precipitate . This color change can be observed by microscopy or other detection methods , providing a visual indication of β-glucosidase activity.

Biochemische Analyse

Biochemical Properties

5-Bromo-3-indolyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glucosidase. When beta-glucosidase acts on 5-Bromo-3-indolyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, resulting in the formation of 5-bromo-3-indolyl, which subsequently dimerizes to produce an intensely blue product . This reaction is utilized to detect the presence and activity of beta-glucosidase in various biological samples. The interaction between 5-Bromo-3-indolyl-beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an excellent tool for studying enzyme kinetics, gene expression, and protein-protein interactions .

Cellular Effects

5-Bromo-3-indolyl-beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase. In cells expressing beta-glucosidase, the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside leads to the accumulation of the blue product, which can be visualized under a microscope . This property is particularly useful in histochemical staining to identify cells expressing beta-glucosidase. Additionally, the presence of 5-Bromo-3-indolyl-beta-D-glucopyranoside can impact cell signaling pathways and gene expression by providing a means to monitor enzyme activity and cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of 5-Bromo-3-indolyl-beta-D-glucopyranoside involves its interaction with beta-glucosidase. Upon binding to the enzyme’s active site, 5-Bromo-3-indolyl-beta-D-glucopyranoside undergoes hydrolysis, resulting in the release of 5-bromo-3-indolyl . This intermediate then dimerizes to form a blue precipitate, which is easily detectable. The specificity of this interaction allows for precise measurement of beta-glucosidase activity in various biological samples. Additionally, the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside can lead to changes in gene expression and enzyme activity, providing insights into cellular metabolism and regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-indolyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to light and moisture can lead to degradation . Over time, the intensity of the blue color produced by the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside may decrease, affecting the accuracy of quantitative assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where beta-glucosidase activity is being monitored .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-indolyl-beta-D-glucopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effectively used to monitor beta-glucosidase activity. At higher doses, there may be toxic or adverse effects, including potential interference with normal cellular processes and enzyme activities. Threshold effects have been observed, where a certain concentration of 5-Bromo-3-indolyl-beta-D-glucopyranoside is required to produce a detectable color change, but exceeding this threshold can lead to non-specific staining and false-positive results .

Metabolic Pathways

5-Bromo-3-indolyl-beta-D-glucopyranoside is involved in metabolic pathways related to beta-glucosidase activity. The enzyme cleaves the glycosidic bond of 5-Bromo-3-indolyl-beta-D-glucopyranoside, releasing 5-bromo-3-indolyl, which then dimerizes to form the blue product . This reaction is part of the broader metabolic processes involving carbohydrate metabolism and enzyme regulation. The interaction of 5-Bromo-3-indolyl-beta-D-glucopyranoside with beta-glucosidase provides insights into the enzyme’s role in metabolic flux and the regulation of metabolite levels in various biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indolyl-beta-D-glucopyranoside typically involves the bromination of indole derivatives followed by glycosylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 5-Bromo-3-indolyl-beta-D-glucopyranoside involves large-scale synthesis using automated reactors. The process includes the bromination of indole, followed by glycosylation with beta-D-glucopyranoside under optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-indolyl-beta-D-glucopyranoside primarily undergoes hydrolysis when exposed to beta-glucosidase. This hydrolysis reaction results in the cleavage of the glycosidic bond, producing a blue indigo dye .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase enzyme and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature .

Major Products Formed: The major product formed from the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside is 5-bromo-3-indoxyl, which subsequently dimerizes to form an intensely blue indigo dye .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Uniqueness: Compared to similar compounds, 5-Bromo-3-indolyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity. While other compounds may target different enzymes such as beta-galactosidase or beta-glucuronidase, 5-Bromo-3-indolyl-beta-D-glucopyranoside is highly specific for beta-glucosidase, making it a preferred choice in studies involving this enzyme .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylthiophene-2-carboxylate](/img/new.no-structure.jpg)

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)